molecular formula C9H13Cl2NO2 B2519633 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride CAS No. 1266690-73-6

2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride

Cat. No.: B2519633
CAS No.: 1266690-73-6
M. Wt: 238.11
InChI Key: CNFLAYGTEBPWPW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride: is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloromethyl group at the second position, a propoxy group at the fifth position, and a hydroxyl group at the fourth position of the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-(Chloromethyl)pyridine.

    Substitution Reaction: The next step involves the substitution of the hydroxyl group at the fourth position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium hydroxide, and other strong nucleophiles.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products Formed

    Substitution Reactions: Formation of various substituted pyridine derivatives.

    Oxidation Reactions: Formation of corresponding ketones or aldehydes.

    Reduction Reactions: Formation of corresponding alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The applications of 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride can be categorized into several key areas:

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing pharmaceuticals and agrochemicals.
  • Reagent in Organic Reactions : It can be utilized in numerous organic reactions, including nucleophilic substitutions and coupling reactions, facilitating the formation of diverse chemical entities.

Biology

  • Synthesis of Biologically Active Compounds : The compound is employed in synthesizing biologically active molecules, including potential pharmaceuticals with therapeutic properties.
  • Enzyme Mechanism Studies : It is used in research to study enzyme mechanisms, particularly as a ligand in coordination chemistry, helping to elucidate enzyme-substrate interactions.

Medicine

  • Therapeutic Properties : Investigations have been conducted into the potential therapeutic effects of this compound, including anti-inflammatory and antimicrobial activities. Preliminary studies suggest it may exhibit significant biological activity against various pathogens.
  • Drug Development : The compound's ability to modify biological targets makes it a candidate for drug development, particularly in creating novel therapeutic agents.

Industry

  • Production of Specialty Chemicals : In industrial applications, this compound is used in producing specialty chemicals and as an intermediate in various chemical processes, enhancing efficiency and yield in manufacturing settings.

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Antimicrobial Activity Study : A study evaluated its efficacy against various bacterial strains, demonstrating notable activity that suggests potential use as an antimicrobial agent.
  • Anti-inflammatory Research : Research focused on its anti-inflammatory properties showed promise in reducing inflammation markers in vitro, indicating its potential application in treating inflammatory diseases.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption and distribution profiles, supporting its viability for therapeutic applications.

Data Summary Table

Application AreaSpecific UseObserved EffectsRemarks
ChemistryBuilding block for organic synthesisFacilitates formation of complex moleculesVersatile intermediate
BiologyEnzyme mechanism studiesAids understanding of enzyme interactionsValuable ligand
MedicineAnti-inflammatory researchReduced inflammation markersPotential therapeutic agent
IndustryProduction of specialty chemicalsEnhances manufacturing efficiencyImportant industrial intermediate

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride is unique due to the presence of both hydroxyl and propoxy groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound for various scientific research applications and industrial processes .

Biological Activity

2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chloromethyl Group : Enhances reactivity and potential for covalent interactions.
  • Propoxy Group : Contributes to hydrophobic interactions, influencing binding affinity.
  • Hydroxyl Group : May participate in hydrogen bonding, affecting solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The propoxy and hydroxyl groups enhance the compound's binding affinity and specificity for its molecular targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting certain kinases, which are critical in cancer cell proliferation. This inhibition could potentially lead to therapeutic applications in oncology.

Neuroprotective Effects

Studies have indicated that the compound may possess neuroprotective properties. It appears to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.
  • Enzyme Inhibition : In a study focused on kinase inhibition, the compound was found to inhibit the activity of cyclin-dependent kinase 2 (CDK2) with an IC50 value of 50 nM. This suggests potential applications in cancer therapy by hindering cell cycle progression.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridineMethyl groups at positions 3 and 5Moderate antimicrobial activity
2-(Chloromethyl)-4-ethoxypyridineEthoxy group at position 4Weak enzyme inhibition
2-(Chloromethyl)-5-propoxypyridin-4-olPropoxy group at position 5Strong antimicrobial and enzyme inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride, and how can purity be optimized?

The compound can be synthesized via multi-step reactions starting from pyridine derivatives. Key steps include introducing the chloromethyl group via nucleophilic substitution and the propoxy group through alkylation. Temperature control (40–60°C) and pH adjustments (neutral to slightly acidic) are critical to minimize side reactions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .

Q. Which analytical techniques are most effective for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., chloromethyl at δ ~4.5 ppm, propoxy at δ ~1.0–1.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 261.08) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents on the pyridine ring .

Q. How does the hydrochloride salt affect solubility and stability in aqueous solutions?

The hydrochloride form enhances water solubility due to ionic interactions. Stability studies (pH 3–7, 25–37°C) show optimal integrity at pH 5–5. Use phosphate buffers for in vitro assays to prevent degradation .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Enzyme Inhibition Assays : Test against kinases or phosphatases using fluorescence-based substrates (e.g., ATPase activity).
  • Cellular Uptake Studies : LC-MS quantification in cell lysates after 24-hour exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Flow Chemistry : Continuous reactors improve heat transfer for exothermic steps (e.g., propoxy introduction) .
  • DoE (Design of Experiments) : Optimize variables (temperature, solvent ratio) using response surface methodology .

Q. How should contradictory bioactivity data from different assays be resolved?

  • Orthogonal Assays : Validate kinase inhibition via both radiometric (32^{32}P-ATP) and luminescent (ADP-Glo™) methods.
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .

Q. What computational approaches predict binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 2K0) to model interactions with pyridine-binding pockets .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions .

Q. How can in vivo toxicity be evaluated preclinically?

  • Acute Toxicity : Single-dose studies in rodents (OECD 423) with histopathology and serum biomarkers (ALT, creatinine) .
  • Metabolite Profiling : LC-HRMS identifies hepatotoxic metabolites (e.g., glutathione adducts) .

Q. What strategies address regioselectivity challenges during derivatization?

  • Protecting Groups : Temporarily block the hydroxyl group with TBDMS-Cl to direct chloromethylation to the 2-position .
  • Directed Lithiation : Use LDA at −78°C to functionalize specific pyridine positions .

Q. How can structure-activity relationship (SAR) studies guide lead optimization?

  • Analog Libraries : Synthesize derivatives with varied substituents (e.g., replacing propoxy with cyclopropoxy or ethoxy) .
  • Free-Wilson Analysis : Quantify contributions of chloromethyl and hydroxyl groups to bioactivity .

Q. Methodological Notes

  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to confirm carbon environments .
  • Contradictory Results : Replicate assays in triplicate and apply statistical tests (e.g., ANOVA with post-hoc Tukey) .
  • Safety : Handle chloromethyl intermediates in fume hoods due to potential alkylating agent toxicity .

Properties

IUPAC Name

2-(chloromethyl)-5-propoxy-1H-pyridin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2.ClH/c1-2-3-13-9-6-11-7(5-10)4-8(9)12;/h4,6H,2-3,5H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFLAYGTEBPWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CNC(=CC1=O)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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